Product packaging for 5-(4-Tert-butylphenyl)-1,3-oxazole(Cat. No.:CAS No. 243455-52-9)

5-(4-Tert-butylphenyl)-1,3-oxazole

Cat. No.: B2373097
CAS No.: 243455-52-9
M. Wt: 201.269
InChI Key: PGUULGWKJLACSP-UHFFFAOYSA-N
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Description

Overview of Oxazole (B20620) Chemistry and its Role in Contemporary Chemical Research

Oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, holds a significant position in the landscape of modern chemical research. journalajst.comtandfonline.comsemanticscholar.org This aromatic ring system is a fundamental building block in medicinal chemistry and materials science due to its unique electronic properties and ability to engage in various chemical interactions. journalajst.comnumberanalytics.com The oxazole nucleus is a key component in numerous natural products and synthetically developed compounds that exhibit a wide array of biological activities. nih.gov

Contemporary research actively explores the synthesis and application of oxazole derivatives. journalajst.comtandfonline.comsemanticscholar.org Their structural versatility allows for the creation of a vast library of compounds with diverse functionalities. semanticscholar.org In medicinal chemistry, oxazole-containing molecules are investigated for their potential as therapeutic agents, with some already in clinical use. semanticscholar.orgthepharmajournal.com The ability of the oxazole ring to interact with biological targets such as enzymes and receptors through non-covalent bonds makes it an attractive scaffold for drug design. journalajst.comsemanticscholar.org Furthermore, in materials science, oxazole-based polymers are being explored for their potential in optoelectronics and other advanced applications. numberanalytics.com The ongoing investigation into oxazole chemistry continues to yield novel compounds with significant potential across various scientific disciplines. journalajst.com

Structural Characteristics and Chemical Importance of Substituted 1,3-Oxazole Derivatives

Substituted 1,3-oxazole derivatives are characterized by a five-membered aromatic ring containing an oxygen atom at position 1 and a nitrogen atom at position 3. tandfonline.comtaylorandfrancis.com This arrangement of heteroatoms imparts distinct chemical properties to the ring. The oxazole ring is planar, with all its atoms being sp2 hybridized. semanticscholar.org While it possesses aromatic character due to the delocalization of six π-electrons, the high electronegativity of the oxygen atom results in a less effective delocalization compared to other aromatic systems. tandfonline.comsemanticscholar.org This feature contributes to its unique reactivity.

Rationale for Academic Investigation of 5-(4-Tert-butylphenyl)-1,3-oxazole

The specific academic interest in this compound stems from the unique combination of its constituent chemical moieties: the 1,3-oxazole core and the 4-tert-butylphenyl substituent. The oxazole ring, as previously established, is a versatile heterocyclic scaffold with a wide range of applications. The introduction of a 4-tert-butylphenyl group at the 5-position of the oxazole ring is a deliberate synthetic choice aimed at imparting specific properties to the molecule.

The bulky tert-butyl group can influence the molecule's solubility, lipophilicity, and steric profile. These factors are critical in determining how the compound interacts with its environment, be it a biological system or a material matrix. In the context of medicinal chemistry, such modifications can affect a molecule's pharmacokinetic and pharmacodynamic properties. The phenyl ring provides a site for potential π-π stacking interactions, which are important in molecular recognition processes.

Scope and Objectives of the Academic Research Outline

The primary objective of this academic research outline is to provide a focused and comprehensive examination of the chemical compound this compound. The scope of this investigation is strictly limited to the chemical and physical properties of this specific molecule, its synthesis, and its characterization.

The research will systematically address the following key areas:

Synthesis: To detail the established synthetic routes for preparing this compound. This will involve an analysis of the starting materials, reaction conditions, and the efficiency of different synthetic methodologies.

Physicochemical Properties: To compile and present key physicochemical data for the compound, including its molecular weight, formula, and other relevant identifiers.

Spectroscopic Characterization: To describe the expected spectroscopic signatures of this compound, which are crucial for its identification and structural confirmation.

This research outline aims to serve as a foundational resource for chemists and researchers interested in the specific properties and synthesis of this compound, thereby contributing to the broader body of knowledge on substituted oxazole derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO B2373097 5-(4-Tert-butylphenyl)-1,3-oxazole CAS No. 243455-52-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-tert-butylphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-13(2,3)11-6-4-10(5-7-11)12-8-14-9-15-12/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUULGWKJLACSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320854
Record name 5-(4-tert-butylphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819025
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

243455-52-9
Record name 5-(4-tert-butylphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for the Fabrication of 5 4 Tert Butylphenyl 1,3 Oxazole and Its Derivatives

Retrosynthetic Approaches for the 5-Aryl-1,3-Oxazole Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For the 5-aryl-1,3-oxazole scaffold, several key disconnection strategies are commonly employed. These approaches deconstruct the oxazole (B20620) ring to identify readily available starting materials.

One of the most prominent retrosynthetic disconnections involves breaking the C4-C5 and O1-C2 bonds of the oxazole ring. This leads back to a precursor containing an α-acylamino ketone. This intermediate can be formed from the acylation of an aminoketone or related precursors. This approach is the foundation for several classical named reactions in oxazole synthesis.

Another common strategy is the disconnection of the O1-C5 and C2-N3 bonds. This approach points towards the reaction of an α-halo ketone with an amide. The logic here is the formation of the C-O and C-N bonds in a sequential or concerted manner to construct the heterocyclic ring.

A third general approach involves a [3+2] cycloaddition strategy. Here, the oxazole ring is envisioned as being formed from a three-atom component and a two-atom component. For instance, the van Leusen reaction utilizes a tosylmethyl isocyanide (TosMIC) as a three-atom synthon which reacts with an aldehyde. nih.gov This method is particularly effective for the synthesis of 5-substituted oxazoles. nih.gov

The table below summarizes the major retrosynthetic disconnections for the 5-aryl-1,3-oxazole scaffold.

Disconnection StrategyKey Bonds CleavedPrecursor IntermediatesCorresponding Forward Reaction (Example)
α-Acylamino Ketone RouteC4-C5, O1-C2α-Acylamino ketoneRobinson-Gabriel Synthesis
α-Halo Ketone and Amide RouteO1-C5, C2-N3α-Halo ketone, AmideFischer Oxazole Synthesis
[3+2] CycloadditionVariesAldehyde, Isocyanide derivativevan Leusen Oxazole Synthesis
N-Propargylamide CyclizationO1-C2, C4-C5N-PropargylamideGold- or other metal-catalyzed cycloisomerization

These retrosynthetic pathways provide a logical framework for designing the synthesis of complex oxazole-containing molecules, including 5-(4-tert-butylphenyl)-1,3-oxazole. The choice of a particular approach often depends on the availability of starting materials, desired substitution patterns, and the need for specific reaction conditions.

Direct and Indirect Synthetic Pathways to this compound

The synthesis of this compound can be achieved through various direct and indirect routes, leveraging both classical and contemporary organic chemistry methods.

Several classical methods are directly applicable to the synthesis of this compound. These reactions have been the bedrock of oxazole synthesis for over a century and are still widely used.

Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of an α-acylamino ketone. For the target molecule, this would require the synthesis of 2-acylamino-1-(4-tert-butylphenyl)ethanone. The acyl group would determine the substituent at the 2-position of the oxazole. The cyclization is typically promoted by strong dehydrating agents like sulfuric acid or phosphorus pentoxide.

Fischer Oxazole Synthesis: This synthesis proceeds from the reaction of an α-cyanomethyl ketone with an aldehyde in the presence of an acid catalyst. To obtain this compound, 4-tert-butylbenzonitrile (B1266226) could be reacted with a suitable ketone under acidic conditions.

Van Leusen Oxazole Synthesis: This is a highly versatile one-pot reaction that combines an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate. nih.gov For the synthesis of this compound, 4-tert-butylbenzaldehyde (B1265539) would be the aldehyde component. nih.gov This method is often favored for its mild reaction conditions and broad substrate scope. nih.gov

A patent describes a method for preparing 5-substituted oxazoles that are intermediates in the synthesis of IMPDH inhibitors. google.com This highlights the industrial relevance of such synthetic routes. google.com

In some instances, it is more efficient to synthesize a simpler oxazole core and then introduce the desired functional groups. For this compound, this could involve the synthesis of 5-phenyl-1,3-oxazole followed by a Friedel-Crafts tert-butylation of the phenyl ring. However, this approach can be complicated by regioselectivity issues, with potential for substitution at the ortho and meta positions as well.

Alternatively, derivatization can occur on the oxazole ring itself. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to introduce the 4-tert-butylphenyl group at the 5-position of a 5-halo-1,3-oxazole. This strategy offers a high degree of flexibility in accessing a wide range of 5-aryl-1,3-oxazole derivatives.

Another approach involves the functionalization of pre-existing oxazole rings through C-H activation. This modern technique allows for the direct introduction of aryl groups at specific positions on the oxazole scaffold, potentially offering a more atom-economical route to the target molecule.

Advancements in Catalytic Synthesis of Oxazole Derivatives

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the construction of heterocyclic compounds, including oxazoles. These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.

Gold catalysis has emerged as a powerful tool for the synthesis of oxazoles. mdpi.com Gold catalysts can efficiently promote the cycloisomerization of N-propargylamides to form the oxazole ring. mdpi.com This reaction proceeds with high atom economy and often under mild conditions. mdpi.com For the synthesis of a derivative of this compound, an appropriately substituted N-propargylamide would be required.

Palladium catalysis is also extensively used, not only for post-cyclization functionalization as mentioned earlier, but also in direct C-H arylation of the oxazole ring. This allows for the formation of the C-aryl bond at the 5-position in a highly efficient manner.

Copper-catalyzed reactions have also been developed for oxazole synthesis. These can include the reaction of vinyl halides with amides followed by cyclization. This modular approach allows for the construction of highly substituted oxazoles.

The use of Lewis acids, such as zinc triflate (Zn(OTf)₂), has been shown to catalyze the tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates, leading to functionalized oxazoles. mdpi.com This demonstrates the potential for developing catalytic systems that not only form the oxazole ring but also introduce additional functionality in a single step. mdpi.com

Green Chemistry Principles Applied to 1,3-Oxazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals. For 1,3-oxazole synthesis, this has led to the development of more environmentally benign methodologies.

One key area of development is the use of greener reaction media. The van Leusen oxazole synthesis has been successfully performed in ionic liquids, which can serve as both the solvent and promoter of the reaction. This can simplify product isolation and allow for recycling of the reaction medium.

Microwave-assisted organic synthesis (MAOS) has also been applied to the synthesis of oxazoles. Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating. This is often attributed to efficient and uniform heating of the reaction mixture.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are another hallmark of green chemistry. The van Leusen reaction is a prime example of a one-pot synthesis. nih.gov The development of tandem reactions, such as the Zn(OTf)₂-catalyzed cycloisomerization/hydroxyalkylation, also aligns with the principles of green chemistry by reducing the number of separate reaction and purification steps. mdpi.com

Furthermore, the use of atom-economical reactions, like the gold-catalyzed cycloisomerization of N-propargylamides, is a key aspect of green synthesis as it maximizes the incorporation of starting material atoms into the final product. mdpi.com

Comparative Analysis of Synthetic Efficiency, Yields, and Regioselectivity

The choice of a synthetic route to this compound depends on a variety of factors, including the desired scale of the synthesis, the cost and availability of starting materials, and the required purity of the final product.

Synthetic MethodTypical YieldsAdvantagesDisadvantagesRegioselectivity
Robinson-GabrielModerate to GoodUtilizes simple starting materialsRequires harsh conditions (strong acids)Dependent on the synthesis of the α-acylamino ketone precursor
Van LeusenGood to ExcellentMild conditions, one-pot, high functional group tolerance nih.govStoichiometric use of TosMICExcellent for 5-substituted oxazoles from aldehydes
FischerVariableCan be efficient for certain substratesCan have issues with regioselectivity and side reactionsCan be an issue depending on the symmetry of the ketone
Catalytic CycloisomerizationGood to ExcellentHigh atom economy, mild conditions, high efficiency mdpi.comRequires synthesis of specific precursors (e.g., N-propargylamides)Excellent, controlled by precursor structure
Palladium-catalyzed C-H ArylationGoodHigh atom economy, direct functionalizationCan require expensive catalysts and ligands, optimization may be neededGenerally high for the 5-position of the oxazole ring

In general, modern catalytic methods and the van Leusen reaction often provide higher yields and better functional group tolerance than the classical Robinson-Gabriel or Fischer syntheses. The regioselectivity of the van Leusen and catalytic cycloisomerization reactions is typically excellent, as it is predetermined by the structure of the starting materials. In contrast, methods like the Fischer synthesis can sometimes lead to mixtures of regioisomers if unsymmetrical ketones are used.

For large-scale industrial synthesis, factors such as the cost of reagents and catalysts become paramount. While catalytic methods are highly efficient, the cost of precious metal catalysts like gold or palladium may be a consideration. In such cases, classical methods that utilize inexpensive and readily available starting materials may be preferred, despite potentially lower yields or harsher reaction conditions. google.com

Advanced Spectroscopic Characterization and Precision Structural Elucidation of 5 4 Tert Butylphenyl 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the molecular framework of 5-(4-tert-butylphenyl)-1,3-oxazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of this compound.

The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals corresponding to the protons of the tert-butyl group, the aromatic protons of the phenyl ring, and the protons of the oxazole (B20620) ring. The tert-butyl protons would appear as a sharp singlet, integrating to nine protons, in the upfield region due to their aliphatic nature. The aromatic protons on the phenyl ring would likely appear as a set of doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The protons on the oxazole ring would have characteristic chemical shifts, with their positions indicating the electronic nature of the heterocyclic system.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would show signals for the quaternary carbon and the methyl carbons of the tert-butyl group. The aromatic carbons of the phenyl ring would appear in the typical downfield region for sp²-hybridized carbons, with the carbon atom attached to the tert-butyl group and the carbon atom attached to the oxazole ring having distinct chemical shifts from the other aromatic carbons. The carbon atoms of the oxazole ring would also have characteristic chemical shifts that are crucial for confirming the presence and structure of the heterocyclic ring.

¹H NMR Data (Predicted)
Chemical Shift (δ) ppm Multiplicity
~1.3s
~7.4d
~7.6d
~7.2s
~7.9s
¹³C NMR Data (Predicted)
Chemical Shift (δ) ppm Assignment
~31-C(CH₃)₃
~35-C (CH₃)₃
~124Aromatic CH
~126Aromatic CH
~128Aromatic C-C
~152Aromatic C-C(CH₃)₃
~120Oxazole C4-H
~151Oxazole C5
~155Oxazole C2-H

Note: The data in the table is predicted and would require experimental verification for confirmation.

To definitively establish the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings. For instance, it would confirm the coupling between the ortho- and meta-protons on the para-substituted phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the tert-butyl group, the phenyl ring, and the oxazole ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound by probing the vibrational modes of the molecule.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various stretching and bending vibrations of its functional groups.

C-H stretching vibrations of the aromatic ring would appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching of the tert-butyl group would be observed around 2960-2850 cm⁻¹.

C=C and C=N stretching vibrations of the aromatic and oxazole rings would be found in the 1650-1450 cm⁻¹ region.

The C-O-C stretching of the oxazole ring would likely produce a strong band in the 1250-1050 cm⁻¹ region.

Out-of-plane C-H bending vibrations for the para-substituted phenyl ring would be expected in the 850-800 cm⁻¹ region.

FT-IR Data (Predicted)
Wavenumber (cm⁻¹) Vibrational Mode
3100-3000Aromatic C-H Stretch
2960-2850Aliphatic C-H Stretch (tert-butyl)
1650-1450C=C and C=N Stretch (Aromatic/Oxazole)
1250-1050C-O-C Stretch (Oxazole)
850-800Aromatic C-H Out-of-plane Bend

Note: The data in the table is predicted and would require experimental verification for confirmation.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The Raman spectrum would be expected to show strong signals for the symmetric vibrations of the aromatic ring and the C-C bonds of the tert-butyl group. The stretching vibrations of the oxazole ring would also be observable.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain insight into the structure of a compound through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which in turn allows for the confirmation of its elemental composition.

The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The fragmentation pattern would provide further structural confirmation. Key fragment ions would be expected from the cleavage of the tert-butyl group, leading to a stable benzylic cation. Other fragmentations could involve the cleavage of the oxazole ring.

Mass Spectrometry Data (Predicted)
m/z Value Fragment
[M]⁺Molecular Ion
[M - 15]⁺Loss of a methyl group
[M - 57]⁺Loss of the tert-butyl group

Note: The data in the table is predicted and would require experimental verification for confirmation.

By integrating the data from these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for understanding its chemical properties and potential applications.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a molecular formula of C13H15NO, HRMS provides an exact mass measurement, which helps in its identification and purity assessment. The technique can distinguish between compounds with the same nominal mass but different elemental formulas.

HRMS analysis of related heterocyclic compounds, such as 1,2-oxazole derivatives, has been successfully used to confirm their structural assignments. beilstein-journals.org For instance, the monoisotopic mass of a similar compound, this compound-4-carboxylic acid (C14H15NO3), is reported as 245.105193 g/mol , showcasing the precision of HRMS. epa.gov

Table 1: HRMS Data for Related Oxazole Compounds

Compound Molecular Formula Monoisotopic Mass (g/mol) Reference
This compound-4-carboxylic acid C14H15NO3 245.105193 epa.gov
Methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate Not Specified Confirmed via HRMS beilstein-journals.org

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the separation, identification, and quantification of this compound in complex mixtures. These methods couple the separation power of chromatography with the detection capabilities of mass spectrometry.

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. The NIST WebBook lists GC data for the related compound 2-(t-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole, indicating that this technique is applicable to similar structures. nist.gov Studies on other heterocyclic systems, such as 1,2,4-triazole (B32235) derivatives, have utilized GC-MS to study the influence of different substituents on the chromatographic behavior of the molecules. doaj.orgdnu.dp.ua LC-MS, on the other hand, is advantageous for less volatile or thermally labile compounds and is also a powerful tool for their analysis.

Table 2: Application of Hyphenated Techniques for Related Compounds

Technique Analyte Application Reference
GC-MS 2-(t-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole Available Data nist.gov
GC-MS 1,2,4-Triazole Derivatives Study of Substituent Effects doaj.orgdnu.dp.ua
LC-MS General Separation and Identification General Knowledge

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Properties

Electronic absorption spectroscopy, or UV-Vis, is employed to investigate the chromophoric properties of this compound. This technique measures the absorption of ultraviolet and visible light by the molecule, providing insights into its electronic transitions. The absorption maxima (λmax) are characteristic of the compound's structure, particularly the conjugated π-electron system formed by the phenyl and oxazole rings.

For similar structures like 1,3-Bis[5-(4-tert-butylphenyl)-2- nist.govnih.govglobalresearchonline.netoxadiazolyl]benzene, a λmax of 292 nm in dichloromethane (B109758) has been reported. vwr.com Studies on other oxazole derivatives have shown absorption maxima in the range of 355 - 495 nm, with the specific wavelength being dependent on the solvent and the nature of the substituents. globalresearchonline.net The solvent can influence the absorption spectra, a phenomenon known as solvatochromism. globalresearchonline.net

Table 3: UV-Vis Absorption Data for Related Compounds

Compound λmax (nm) Solvent Reference
1,3-Bis[5-(4-tert-butylphenyl)-2- nist.govnih.govglobalresearchonline.netoxadiazolyl]benzene 292 Dichloromethane vwr.com
Various Oxazole Dyes 355 - 495 Chloroform, Acetonitrile globalresearchonline.net

X-ray Crystallography for Definitive Solid-State Structural Analysis

Table 4: Crystallographic Data for Related Heterocyclic Compounds

Compound Crystal System Space Group Key Dihedral Angles (°) Reference
2-(4-tert-Butylphenyl)-5-p-tolyl-1,3,4-oxadiazole Monoclinic Not Specified 12.53 (17) and 2.14 (17) nih.gov
5-(4-tert-butoxyphenyl)-3-(4-n-octyloxyphenyl)-4,5-dihydroisoxazole Not Specified Not Specified 85.49 (3) nih.gov

Ultraviolet Photoelectron Spectroscopy (UPS) for Electronic Structure

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful surface-sensitive technique used to investigate the electronic structure of molecules, particularly the energies of the valence electrons. By irradiating a sample with ultraviolet photons and measuring the kinetic energy of the emitted photoelectrons, a spectrum of the valence band density of states is obtained.

UPS studies on related aromatic 1,3,4-oxadiazoles have been conducted to gain detailed information about their valence electronic band structure. researchgate.net For the parent molecule, oxazole, time-resolved photoelectron spectroscopy has been used to study its excited-state relaxation pathways. nih.gov The adiabatic ionization potential of oxazole has been determined to be 9.66 eV. nih.gov Such studies on this compound would provide valuable data on its ionization potential and the character of its highest occupied molecular orbital (HOMO), which are crucial for understanding its chemical reactivity and potential applications in electronic devices.

Table 5: Electronic Structure Data for Oxazole and Related Compounds

Compound Technique Key Finding Reference
Aromatic 1,3,4-Oxadiazoles UPS Valence electronic band structure researchgate.net
Oxazole Time-Resolved PES Adiabatic ionization potential: 9.66 eV nih.gov

Computational and Theoretical Chemistry Insights into 5 4 Tert Butylphenyl 1,3 Oxazole

Quantum Chemical Calculations for Ground State Properties

DFT methods are widely used to predict the ground state properties of molecules with a good balance of accuracy and computational cost. ajchem-a.com The B3LYP functional combined with basis sets like 6-311++G(d,p) has been shown to provide reliable results for the structural and spectroscopic data of similar oxadiazole derivatives. ajchem-a.com

Geometric optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 5-(4-tert-butylphenyl)-1,3-oxazole, these calculations reveal key details about its bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for a Related Oxadiazole Derivative (2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole)

Parameter Bond Length (Å) / Bond Angle (°)
C-O (oxadiazole) 1.352
C-N (oxadiazole) 1.456
C-H (aromatic) 1.083–1.084

Data derived from DFT/B3LYP/6-311++G(d,p) calculations on a similar molecule. researchgate.net

Vibrational frequency calculations are a crucial output of quantum chemical computations, as they allow for the prediction and interpretation of infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be obtained.

For accurate comparison with experimental spectra, calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and limitations of the theoretical method. ajchem-a.com For instance, a scaling factor of 0.9613 is commonly used for B3LYP/6-311G++(d,p) calculations. ajchem-a.com

In studies of related oxadiazole compounds, a good correlation is generally observed between the computed and experimental vibrational frequencies. ajchem-a.com For example, the aromatic C-H stretching vibrations are typically predicted in the range of 3055 cm⁻¹, which aligns well with experimental IR data around 3059 cm⁻¹. ajchem-a.com Similarly, in-plane and out-of-plane C-H bending vibrations for the aromatic rings show good agreement between theoretical and experimental values. ajchem-a.com

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, stability, and photophysical properties. Computational methods provide a detailed picture of the electron distribution and orbital interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. aimspress.com A larger HOMO-LUMO gap suggests higher stability and lower reactivity. aimspress.com

For oxadiazole derivatives, the HOMO is often localized on the phenyl ring, while the LUMO is distributed over the oxadiazole ring and the adjacent phenyl group. ajchem-a.com This distribution indicates that the phenyl ring is the primary site for electrophilic attack, while the oxadiazole moiety is more susceptible to nucleophilic attack.

Table 2: Calculated HOMO-LUMO Energies and Energy Gap for a Related Oxadiazole Derivative

Parameter Energy (eV)
E(HOMO) -6.5743
E(LUMO) -2.0928
Energy Gap (ΔE) 4.4815

Data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) calculated at the DFT/B3LYP/6-311++G(d,p) level. ajchem-a.com

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, which aligns with the familiar Lewis structure concepts. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and its contribution to molecular stability.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. nih.gov

For oxadiazole derivatives, MEP analysis typically shows that the most negative potential is located around the nitrogen atoms of the oxadiazole ring, indicating that these are the most likely sites for electrophilic attack. ajchem-a.comresearchgate.net The hydrogen atoms of the phenyl ring generally exhibit positive potential, making them susceptible to nucleophilic interactions. The MEP map provides a visual representation of the charge distribution that complements the insights gained from FMO and NBO analyses.

Excited State Theory and Photophysical Predictions (e.g., TD-DFT)

Theoretical and computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), provide powerful tools for predicting the photophysical properties of organic molecules like this compound. These in silico approaches allow for the elucidation of excited-state behavior, which is crucial for understanding the molecule's fluorescence and potential applications in materials science.

Absorption and Emission Spectra Prediction

The absorption and emission spectra of this compound can be predicted by drawing analogies with structurally similar 2,5-disubstituted oxazoles and other aryl-substituted heterocyclic compounds. jlu.edu.cnbohrium.com For instance, studies on 2,5-diphenyl oxazole (B20620) (PPO) and its derivatives show strong absorption in the near-UV region. jlu.edu.cn The presence of the 4-tert-butylphenyl group at the 5-position of the oxazole ring is expected to influence the electronic properties and, consequently, the spectral characteristics.

Based on data from related compounds, the predicted photophysical properties of this compound are summarized in the table below. These predictions are derived from the general behavior of aryl-substituted oxazoles and oxadiazoles. jlu.edu.cnresearchgate.net The absorption maximum (λ_abs_) is anticipated to be in the ultraviolet range, with a corresponding fluorescence emission (λ_em_) at a slightly longer wavelength, resulting in a positive Stokes shift. The quantum yield of fluorescence is expected to be significant, a common feature of such fluorophores. nih.gov

PropertyPredicted Value/RangeBasis of Prediction
Absorption Maximum (λ_abs) 300 - 350 nmComparison with 2,5-disubstituted oxazoles and related heterocycles. jlu.edu.cnresearchgate.net
Emission Maximum (λ_em_) 360 - 420 nmTypical Stokes shift observed for similar fluorescent dyes. researchgate.netresearchgate.net
Stokes Shift 50 - 80 nmGeneral observations for aryl-oxazole and aryl-oxadiazole derivatives. researchgate.netresearchgate.net
Fluorescence Quantum Yield (Φ_F_) > 0.5High quantum yields are characteristic of many fluorescent heterocyclic compounds. nih.gov

This table presents predicted data based on analogous compounds and is not experimentally verified for this compound.

Evaluation of Electronic Transitions and Excited-State Character

The electronic transitions in this compound are expected to be predominantly of the π-π* type, which is characteristic of aromatic and heterocyclic systems. nih.gov These transitions involve the promotion of an electron from a π bonding orbital (the Highest Occupied Molecular Orbital, HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the absorption wavelength. researchgate.net

Computational studies on similar oxazole and thiazole (B1198619) systems reveal that the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed across the π-conjugated system. researchgate.netnih.gov For this compound, the HOMO is likely to have significant contributions from the phenyl ring, while the LUMO will be distributed over the entire oxazole-phenyl framework. The tert-butyl group, being an electron-donating group, can slightly raise the energy of the HOMO, potentially leading to a red-shift in the absorption spectrum compared to an unsubstituted phenyl-oxazole. researchgate.net

The character of the excited state is crucial for the molecule's photophysical behavior. For many fluorescent organic molecules, the first excited singlet state (S1) is of a π-π* nature, which generally leads to high fluorescence quantum yields. nih.gov Theoretical calculations can help confirm the nature of the excited states and predict the probabilities of different electronic transitions.

Computational Modeling of Solvation Effects

The photophysical properties of this compound are expected to be influenced by the polarity of the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvation effects. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the solute's electronic structure in the presence of the solvent.

Studies on similar oxazole derivatives have shown that the excited state is often more polar than the ground state. nih.gov This increased polarity in the excited state leads to a more significant interaction with polar solvents, resulting in a stabilization of the excited state and a red-shift (bathochromic shift) in the emission spectrum. This phenomenon is known as solvatochromism. researchgate.netnih.gov

Computational studies on oxazole itself have demonstrated that solvation occurs primarily through hydrogen bonding with the nitrogen atom of the oxazole ring. nih.gov For this compound, similar interactions with protic solvents are expected, which would be captured in advanced solvation models. By performing TD-DFT calculations with a PCM, it is possible to predict the absorption and emission maxima in various solvents, providing a theoretical basis for understanding the solvatochromic behavior of the compound.

In Silico Docking Studies and Virtual Ligand Design Principles

While the primary focus of this article is on the computational and theoretical chemistry of this compound's photophysical properties, the principles of in silico docking are relevant for exploring its potential applications in medicinal chemistry. Oxazole derivatives are known to exhibit a range of biological activities, and molecular docking is a key computational tool for predicting the binding affinity of a ligand to a biological target, such as a protein or enzyme. nih.govmdpi.comnih.gov

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. A virtual library of ligands, which could include derivatives of this compound, is then computationally "docked" into the active site of the protein. Scoring functions are used to estimate the binding energy and identify the most promising candidates. mdpi.comresearchgate.net

For designing new ligands based on the this compound scaffold, several principles are considered:

Structure-Activity Relationship (SAR): By systematically modifying the substituents on the phenyl and oxazole rings, it is possible to explore how these changes affect the binding affinity. For example, introducing hydrogen bond donors or acceptors could enhance interactions with specific amino acid residues in the target's active site. mdpi.com

Pharmacophore Modeling: This involves identifying the essential structural features (pharmacophore) required for biological activity. The oxazole ring itself can act as a key pharmacophoric element.

ADME/Tox Prediction: In silico tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed ligands, helping to prioritize compounds with favorable drug-like characteristics.

Through these computational approaches, the this compound core can serve as a starting point for the rational design of novel bioactive molecules.

Investigation of Advanced Academic Applications and Properties of 5 4 Tert Butylphenyl 1,3 Oxazole and Analogues

Photophysical Behavior and Luminescence Research

The photophysical properties of 5-(4-tert-butylphenyl)-1,3-oxazole and its derivatives are a central focus of research, underpinning their potential use in light-emitting technologies. This research encompasses the study of their fluorescence and phosphorescence, the efficiency of these processes (quantum yields), and the dynamics of their excited states.

Fluorescence and Phosphorescence Emission Profiles

Quantum Yields and Excited-State Lifetimes

The fluorescence quantum yield (QY), a measure of the efficiency of the fluorescence process, is a critical parameter for luminescent materials. For many fluorescent dyes, QYs can be quite high, indicating efficient light emission. thermofisher.com For example, some Alexa Fluor dyes have QYs approaching 0.92. thermofisher.com In the context of oxazole (B20620) derivatives, the quantum yield can be influenced by the molecular structure and the surrounding environment. For instance, benzothiazole-difluoroborates, which are also heterocyclic compounds, exhibit quantum yields that are sensitive to substituent effects. nih.gov

The excited-state lifetime (τ) is the average time a molecule spends in an excited state before returning to the ground state. This property is crucial for understanding the dynamics of photophysical processes. For carbazole (B46965) derivatives, S1 state lifetimes are typically in the range of 13-15 nanoseconds and are weakly dependent on the solvent. mdpi.com The triplet state (T1) lifetimes for these compounds are significantly longer, on the order of microseconds. mdpi.com Time-resolved fluorescence studies on bola-type azole derivatives have also been conducted to understand their photophysical properties. nih.gov

Non-linear Optical (NLO) Properties and Two-Photon Absorption (TPA)

Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical data storage and optical switching. nih.govias.ac.in Research has shown that 1,3,4-oxadiazole (B1194373) derivatives can exhibit significant NLO behavior. researchgate.netresearchgate.net The NLO properties are often evaluated using techniques like the Z-scan method, which can determine the nonlinear absorption coefficient and the nonlinear refractive index. ias.ac.inresearchgate.net For some oxadiazole derivatives, a self-defocusing effect has been observed, indicating a negative nonlinear refractive coefficient. researchgate.net The magnitude of the NLO response can be influenced by the specific substituents on the oxadiazole core. ias.ac.in While specific TPA data for this compound is not detailed in the provided results, two-photon excitation of similar carbazole compounds has been shown to lead to the formation of radical cations. mdpi.com

Applications in Organic Electronics and Material Science

The unique electronic and photophysical properties of this compound and its analogues have led to their investigation for various applications in organic electronics and material science. These applications leverage their ability to emit light, transport charge, and self-assemble into ordered structures.

Role as Emitters or Charge Transport Materials in Organic Light-Emitting Diodes (OLEDs)

Oxazole and its derivatives are key components in the development of organic light-emitting diodes (OLEDs). They can function as either the emissive material, responsible for light generation, or as charge transport materials, facilitating the movement of electrons and holes within the device. acs.orgspiedigitallibrary.org The tert-butyl group is often incorporated into molecules used in OLEDs to promote the formation of stable amorphous films, which is beneficial for device performance. researchgate.net

As emitters, oxazole-based chromophores are particularly promising for producing deep-blue light. spiedigitallibrary.org For example, a bis-chromophore containing a benzoxazole (B165842) moiety has been used to create an OLED with deep-blue emission at 430 nm and an external quantum efficiency (EQE) of 1.2%. spiedigitallibrary.org

In their role as charge transport materials, azole-based compounds, including oxazole derivatives, are frequently used as electron transport materials (ETMs). acs.org They help to balance the charge carriers within the OLED, leading to improved efficiency. researchgate.net For instance, 2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole (PBD), a related oxadiazole, is a well-known electron transport material. acs.orgresearchgate.net The performance of OLEDs can be significantly enhanced by inserting a thin layer of an ETM like PBD. researchgate.net

Table 1: OLED Device Performance with an Oxadiazole Derivative Data for a device using 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole.

ParameterValueReference
ColorBlue sigmaaldrich.com
Maximum Luminance400 Cd/m² sigmaaldrich.com
Maximum EQE1.6 % sigmaaldrich.com
Turn-On Voltage4 V sigmaaldrich.com

Supramolecular Assemblies and Polymer Chemistry

The ability of molecules to form ordered structures through non-covalent interactions, known as supramolecular assembly, is a key area of material science. The structure of this compound, with its aromatic rings and heteroatoms, provides opportunities for various intermolecular interactions, such as π-π stacking and hydrogen bonding. These interactions can lead to the formation of well-defined supramolecular architectures.

In the solid state, related oxadiazole molecules have been shown to form chains through C—H⋯N hydrogen bonds. nih.gov The dihedral angles between the central oxadiazole ring and the pendant phenyl rings are influenced by the substituents, which in turn affects the crystal packing.

Furthermore, oxazole-containing moieties can be incorporated into polymers to create materials with specific electronic and photophysical properties. These polymers can be synthesized through various polymerization techniques, with cross-coupling reactions being a versatile method for creating complex oxadiazole-based polymers for OLED applications. rsc.org The resulting polymers can exhibit desirable properties for use in electronic devices, such as good thermal stability and charge transport capabilities.

Research on Molecular Interactions with Biological Targets

The 1,3-oxazole ring is a prominent scaffold in medicinal chemistry, known for its ability to engage with a variety of biological targets through diverse non-covalent interactions. tandfonline.comnih.govsemanticscholar.org The nitrogen and oxygen atoms within the five-membered aromatic ring can participate in hydrogen bonding and other interactions with enzymes and receptors, leading to a wide range of biological effects. tandfonline.comresearchgate.net This section explores the molecular interactions of this compound and its analogues with various biological targets.

In Vitro Assays for Target Engagement and Biological Activity Assessment (e.g., enzyme inhibition, antimicrobial activity)

In vitro assays are crucial for determining the biological activity of novel compounds. For oxazole derivatives, these assays have revealed a broad spectrum of activities, including enzyme inhibition and antimicrobial effects.

Enzyme Inhibition:

Derivatives of the closely related 1,3,4-oxadiazole scaffold have been investigated as inhibitors of various enzymes. For instance, certain 1,3,4-oxadiazole derivatives have shown potent inhibitory activity against the thymidine (B127349) phosphorylase enzyme, which is a target for anticancer drugs. nih.gov Specifically, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives were identified as potent inhibitors. nih.gov Another study on 1,3,4-oxadiazole hybrids found that a compound with a phenylethyl substituent exhibited the highest inhibition potential against α-glucosidase, an enzyme relevant to diabetes management. nih.gov A series of novel 1,3-oxazole sulfonamides were found to effectively bind to tubulin and inhibit its polymerization, a mechanism relevant to cancer chemotherapy. nih.gov The most potent of these compounds displayed GI50 values in the nanomolar range against leukemia cell lines. nih.gov

Antimicrobial Activity:

The oxazole scaffold is a key feature in compounds with significant antimicrobial properties. nih.govderpharmachemica.com Various synthesized oxazole derivatives have been tested against a range of bacterial and fungal strains. nih.gov For example, a series of pyrazole-linked oxazole-5-one derivatives were assessed for their antimicrobial potential against S. aureus, E. coli, P. aeruginosa, and C. albicans. nih.gov In another study, 2-tert-Butyl-4-(4-chlorophenyl)oxazole and 4-(4-bromophenyl)-2-tert-butyloxazole were identified as highly active antibacterial compounds. nih.gov Binaphthyl-based oxazole peptidomimetics have demonstrated moderate to excellent antibacterial activity against Gram-positive isolates, with Minimum Inhibitory Concentrations (MICs) ranging from 1–16 μg/mL. rsc.org Some of these compounds also showed activity against Gram-negative bacteria like E. coli and A. baumannii. rsc.org

The following table summarizes the antimicrobial activity of selected oxazole derivatives against various microorganisms.

Compound/Derivative ClassTarget OrganismActivity Measurement (MIC/Inhibition Zone)Reference
2-tert-Butyl-4-(4-chlorophenyl)oxazoleB. subtilis, S. aureus, E. coli, K. pneumoniaData not specified, but noted as most active nih.gov
4-(4-bromophenyl)-2-tert-butyloxazoleB. subtilis, S. aureus, E. coli, K. pneumoniaData not specified, but noted as most active nih.gov
Amine linked bis-heterocycles (oxazole)Staphylococcus aureus21 mm inhibition zone derpharmachemica.com
Amine linked bis-heterocycles (oxazole)Klebsiella pneumoniae22 mm inhibition zone derpharmachemica.com
Binaphthyl-based oxazole peptidomimeticsGram-positive isolates1–16 μg/mL rsc.org
Binaphthyl-based oxazole peptidomimeticsE. coli, A. baumanniiAs low as 4 μg/mL rsc.org

Antioxidant Activity:

Certain 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives have been synthesized and evaluated for their antioxidant properties. nih.gov One particular analogue demonstrated significant inhibition of microsomal EROD activity (89%), surpassing the specific inhibitor caffeine. nih.gov

Structure-Activity Relationship (SAR) Derivation and Lead Optimization Principles for Oxazole Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and agrochemistry for optimizing lead compounds to enhance their efficacy and selectivity. nih.govnih.gov For the oxazole scaffold, SAR studies have revealed key structural features that influence biological activity.

The oxazole ring offers three positions (C2, C4, and C5) for substitution, allowing for extensive chemical modification to improve pharmacological properties. researchgate.netresearchgate.net The incorporation of different functional groups can enhance the physicochemical properties and the interaction of the molecule with its target site. tandfonline.com

In the context of anticancer activity, the substitution pattern on the phenyl rings attached to the oxazole core is critical. For instance, in a series of 1,3-oxazole sulfonamides, compounds bearing a halogenated aniline (B41778) derivative were found to be the most active. nih.gov Specifically, 2-chloro-5-methylphenyl and 1-naphthyl substituents on the sulfonamide nitrogen resulted in the most potent leukemia inhibitors. nih.gov For antiplasmodial 1,2,5-oxadiazoles, a related scaffold, the substitution pattern on the 4-phenyl moiety strongly influences activity and selectivity. mdpi.com A 4-(3,4-dialkoxyphenyl) substitution was shown to have a significant positive impact on activity. mdpi.com

For agricultural applications, particularly in the development of acaricides, SAR studies on 2,4-diphenyl-1,3-oxazoline derivatives have been particularly informative. nih.gov A study that synthesized a series of these compounds containing a sulfonate moiety at the para-position of the 4-phenyl group found that a tert-butylphenyl-substituent led to outstanding larvicidal and ovicidal activity against the carmine (B74029) spider mite (Tetranychus cinnabarinus). nih.gov This highlights the importance of the tert-butylphenyl group for enhancing potency in this class of compounds.

Lead optimization principles for oxazole scaffolds often involve:

Systematic modification of substituents at the C2, C4, and C5 positions to probe the electronic and steric requirements of the biological target. researchgate.net

Introduction of halogen atoms or other lipophilic groups to potentially enhance membrane permeability and target engagement. researchgate.netnih.gov

Bioisosteric replacement of the oxazole ring with other five-membered heterocycles (e.g., thiazole (B1198619), oxadiazole) to explore the impact on activity and properties. researchgate.net

Chemically Based Agricultural Applications (e.g., novel insecticide/acaricide scaffolds)

Oxazole and its derivatives, particularly oxazolines, have emerged as a promising class of compounds in agricultural chemistry, primarily for their potent insecticidal and acaricidal activities. tandfonline.comacs.org

Research has focused on 2,4-diphenyl-1,3-oxazoline derivatives as scaffolds for new pesticides. nih.govnih.gov These compounds often act as chitin (B13524) synthesis inhibitors, a mechanism of action exploited by the commercial acaricide etoxazole. acs.org By designing analogues of etoxazole, researchers have developed novel compounds with superior activity.

A significant finding in this area involves a derivative containing a tert-butylphenyl group. A study on 2,4-diphenyl-1,3-oxazolines with a sulfonate moiety at the para-position of the 4-phenyl group demonstrated that a compound with a tert-butylphenyl substituent possessed significantly better larvicidal and ovicidal activity against Tetranychus cinnabarinus than etoxazole. nih.gov

The table below presents the acaricidal activity of a key tert-butylphenyl-substituted oxazoline (B21484) compared to the commercial standard, etoxazole.

CompoundTargetLC50 (mg/L)Reference
tert-butylphenyl-substituted oxazolineT. cinnabarinus larvae0.022 ± 0.009 nih.gov
EtoxazoleT. cinnabarinus larvae0.091 ± 0.051 nih.gov
tert-butylphenyl-substituted oxazolineT. cinnabarinus eggs0.044 ± 0.020 nih.gov
EtoxazoleT. cinnabarinus eggs0.095 ± 0.059 nih.gov

Other modifications to the oxazoline scaffold, such as the introduction of a sulfur ether moiety or an oxime ether group, have also led to compounds with excellent acaricidal activity, often far exceeding that of etoxazole. nih.govacs.org Some of these derivatives have also shown promising insecticidal activity against pests like the oriental armyworm and mosquito. nih.gov These findings underscore the potential of oxazole-based structures in developing new and effective crop protection agents. acs.org

Exploration in Other Chemical Research Areas (e.g., anti-corrosive agents, dyes, chelating agents)

Beyond their applications in medicine and agriculture, oxazole derivatives have been explored for their utility in various other fields of chemical research. ijpsonline.com The unique electronic and structural properties of the oxazole ring make it a versatile building block for materials with interesting optical and chemical properties.

Dyes and Fluorescent Probes:

The oxazole ring is a component of various dyes and optical brighteners. globalresearchonline.net The synthesis of new oxazole derivative dyes has been reported, with these compounds showing absorption in the visible region, spanning a wide spectrum of colors. globalresearchonline.net The fluorescence properties of these dyes have also been studied, confirming their potential in this area. globalresearchonline.net Furthermore, the conjugation of a pyrene (B120774) ring with a 1,3-oxazole ring has been explored to create dyes with unique photophysical properties. mdpi.com The oxazole moiety's ability to participate in extended π-conjugated systems makes it valuable for developing new fluorescent materials.

Anti-Corrosive and Chelating Agents:

Oxazole derivatives have been proposed for use as anti-corrosive agents for stainless steel. ijpsonline.com Their ability to form coordination bonds and interact with metal surfaces through weak forces like ion-dipole interactions suggests their potential to form protective layers. ijpsonline.com The heteroatoms in the oxazole ring can act as binding sites, leading to applications as chelating agents for various metals. ijpsonline.comchemscene.com

Concluding Perspectives and Future Research Trajectories for 5 4 Tert Butylphenyl 1,3 Oxazole

Summary of Key Academic Findings and Methodological Advancements

The study of 5-(4-tert-butylphenyl)-1,3-oxazole is situated within the broader context of oxazole (B20620) chemistry, a field rich with applications in medicinal chemistry and materials science. numberanalytics.comjournalajst.com Oxazole derivatives are recognized for their diverse biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. nih.govbenthamdirect.com The synthesis of the oxazole ring is a key focus of research, with several established methods and ongoing advancements.

Key synthetic methodologies for oxazole derivatives, which are relevant to the synthesis of this compound, include:

Robinson-Gabriel Synthesis: This method involves the dehydration of 2-acylaminoketones. thepharmajournal.com

Van Leusen Reaction: A versatile method for synthesizing 5-substituted oxazoles from aldehydes and TosMIC (tosylmethyl isocyanide). thepharmajournal.comnih.gov This reaction is particularly relevant as it directly allows for substitution at the 5-position of the oxazole ring. Recent advancements have included microwave-assisted versions of the van Leusen synthesis, offering higher yields and efficiency. nih.gov

Fischer Oxazole Synthesis: This involves the condensation of cyanohydrins and aldehydes. thepharmajournal.com

Bredereck Reaction: The reaction between α-haloketones and formamide (B127407) can yield oxazoles. thepharmajournal.com

Recent research has also explored novel synthetic routes, such as the ring contraction of (3),5-(di)chloro-1,4-oxazin-2-ones and iodine-catalyzed methods for creating polysubstituted oxazoles. researchgate.netrsc.org These advancements in synthetic chemistry provide a toolbox for the efficient and varied production of oxazole derivatives, including the title compound.

Identification of Knowledge Gaps and Unexplored Research Avenues

While the foundational chemistry of oxazoles is well-established, specific research into this compound is less prevalent in publicly available literature. This presents a significant knowledge gap and a wealth of unexplored research avenues.

Specific areas for future investigation include:

Detailed Pharmacological Profiling: Although oxazole derivatives, in general, exhibit a wide range of biological activities, the specific profile of this compound remains largely uncharacterized. nih.govtandfonline.com Systematic screening against various biological targets, such as enzymes and receptors, could reveal novel therapeutic applications.

Materials Science Applications: The potential of oxazole-based compounds in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices, is an emerging area of interest. numberanalytics.com The specific photophysical and electronic properties of this compound have not been thoroughly investigated, representing a key opportunity for research.

Agrochemical Potential: Some oxazole-based compounds have found use as pesticides and fungicides. numberanalytics.com Investigating the potential of this compound in this sector could lead to the development of new agrochemical agents.

Comparative Studies: A systematic comparison of the properties and activities of this compound with other substituted oxazoles would provide valuable structure-activity relationship (SAR) data, guiding the design of future derivatives with enhanced properties.

Table 1: Potential Research Areas for this compound

Research Area Description Potential Impact
Pharmacological Screening Systematic evaluation of the compound's activity against a wide range of biological targets. Discovery of new therapeutic agents for various diseases.
Materials Characterization Investigation of the compound's photophysical and electronic properties for applications in OLEDs, photovoltaics, and other materials. Development of novel, high-performance organic electronic materials.
Agrochemical Evaluation Testing the compound's efficacy as a potential pesticide or fungicide. Creation of new crop protection solutions.
Structure-Activity Relationship (SAR) Studies Synthesis and analysis of related derivatives to understand how structural modifications affect activity. Rational design of more potent and selective oxazole-based compounds.

Emerging Trends in Oxazole Chemistry and its Relevance to the Compound

The field of oxazole chemistry is continually evolving, with several emerging trends that are highly relevant to the future study of this compound.

Sustainable Synthesis: A major trend is the development of more environmentally friendly and efficient synthetic methods. numberanalytics.com This includes the use of greener solvents, catalysts, and energy sources, such as microwave-assisted synthesis. nih.gov Applying these sustainable approaches to the synthesis of this compound would be a valuable research endeavor.

Flow Chemistry: The use of continuous flow reactors for chemical synthesis offers advantages in terms of safety, scalability, and control over reaction parameters. Exploring the synthesis of this compound using flow chemistry could lead to more efficient and reproducible production methods.

Photoredox Catalysis: This emerging area of synthetic chemistry utilizes light to drive chemical reactions and could offer novel pathways to synthesize and functionalize oxazole rings under mild conditions.

Computational Chemistry: The use of computational modeling and simulation is becoming increasingly important in predicting the properties and activities of novel compounds. Applying these tools to this compound could help to guide experimental work and accelerate the discovery of new applications.

Interdisciplinary Research Opportunities and Collaborations in Organic and Materials Chemistry

The study of this compound offers numerous opportunities for interdisciplinary research and collaboration, particularly at the interface of organic chemistry and materials science.

Organic Synthesis and Materials Science: The synthesis of novel derivatives of this compound by organic chemists, followed by their characterization and incorporation into devices by materials scientists, could lead to breakthroughs in organic electronics. numberanalytics.com For example, collaborations could focus on developing new electron-transporting or emissive materials for OLEDs.

Medicinal Chemistry and Pharmacology: Collaborations between synthetic chemists and pharmacologists are crucial for the discovery and development of new drugs. journalajst.comnih.gov The synthesis of a library of compounds based on the this compound scaffold, followed by high-throughput screening, could identify promising new therapeutic leads.

Computational and Experimental Chemistry: A synergistic approach combining computational predictions of properties with experimental validation can significantly accelerate the research and development process. For instance, computational chemists could predict the photophysical properties of various this compound derivatives, and experimentalists could then synthesize and test the most promising candidates.

Q & A

Q. What are the established synthetic routes for 5-(4-tert-butylphenyl)-1,3-oxazole, and how are intermediates characterized?

The compound is typically synthesized via van Leusen's oxazole synthesis , starting with aromatic aldehydes and TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol under reflux . Characterization involves spectroscopic methods :

  • NMR (¹H/¹³C) to confirm substitution patterns.
  • IR spectroscopy to identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹).
  • HRMS for molecular weight validation . Example workflow: Aldehyde → TosMIC cyclization → purification via column chromatography → spectroscopic validation.

Q. What in vitro biological assays are used to evaluate the antitumor activity of this compound derivatives?

Common assays include:

  • MTT/Proliferation assays against cancer cell lines (e.g., triple-negative breast cancer) to measure IC₅₀ values .
  • Enzyme inhibition studies (e.g., PLK-1 binding using AutoDock to predict binding affinities) .
  • Apoptosis detection via flow cytometry (Annexin V/PI staining) . Structural analogs with bromo or nitro substituents show enhanced activity due to increased lipophilicity and target interaction .

Advanced Research Questions

Q. How can computational methods resolve contradictions in biological activity data between in vitro and in vivo models?

Discrepancies often arise from metabolic stability or bioavailability. Use:

  • Molecular Dynamics (MD) simulations to study compound stability in physiological conditions.
  • ADMET prediction tools to assess absorption and metabolism .
  • Dose-response modeling to correlate in vitro IC₅₀ with in vivo efficacy . For example, tert-butyl groups may improve metabolic stability but reduce solubility, requiring formulation optimization .

Q. What strategies optimize the synthetic yield of this compound in large-scale reactions?

Key factors:

  • Reaction solvent : Methanol or ethanol enhances cyclization efficiency .
  • Catalyst screening : K₂CO₃ improves TosMIC reactivity .
  • Temperature control : Reflux at 70°C minimizes side reactions . Post-synthesis, recrystallization from hexane/ethyl acetate achieves >95% purity .

Q. How do substituents at the 4-position of the oxazole ring influence biological activity?

Substituent effects are evaluated via Structure-Activity Relationship (SAR) studies :

SubstituentBiological ImpactReference
tert-Butyl Enhances lipophilicity and target binding (e.g., PLK-1 inhibition)
Bromo Increases electrophilicity, improving enzyme inhibition
Nitro Boosts antitumor activity but may reduce solubility
Computational electrostatic potential maps (MEPs) guide substituent selection .

Q. What crystallographic techniques elucidate the solid-state behavior of this compound?

  • Single-crystal X-ray diffraction reveals bond lengths/angles and packing motifs.
  • Hydrogen bonding networks (e.g., C–H⋯F interactions) stabilize crystal lattices . Example: The compound crystallizes in a monoclinic system (space group P2₁/c) with π-π stacking distances of 3.5–3.8 Å .

Q. How do thermodynamic stability and water mapping inform drug design for this compound?

Molecular modeling (e.g., MPO approaches) predicts:

  • Thermodynamic stability via Gibbs free energy calculations.
  • Water solubility using LogP and polar surface area analysis . The tert-butyl group reduces water solubility (LogP ~4.2) but enhances membrane permeability .

Methodological Guidance

Q. What experimental controls are critical in validating oxazole derivative purity?

  • TLC/HPLC to monitor reaction progress.
  • Elemental analysis (C, H, N) to confirm stoichiometry .
  • DSC/TGA for thermal stability assessment .

Q. How are molecular docking results reconciled with experimental enzyme inhibition data?

  • AutoDock/Vina predicts binding poses; validate with:
  • IC₅₀ values from kinase assays.
  • Mutation studies (e.g., PLK-1 active site mutants) .
    Discrepancies may arise from solvation effects or protein flexibility .

Q. What advanced spectroscopic techniques resolve structural ambiguities in oxazole derivatives?

  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • XPS for oxidation state analysis of heteroatoms .
  • SC-XRD for absolute configuration determination .

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